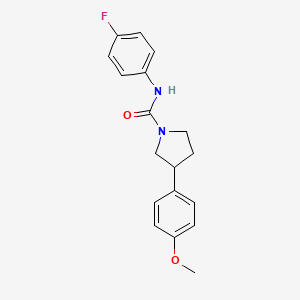

N-(4-fluorophenyl)-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide

Description

N-(4-Fluorophenyl)-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide is a pyrrolidine-based carboxamide derivative characterized by a fluorophenyl group at the N-position and a methoxyphenyl substituent at the 3-position of the pyrrolidine ring. Pyrrolidine carboxamides are of significant interest in medicinal chemistry due to their conformational flexibility and ability to interact with biological targets such as enzymes and receptors .

Properties

IUPAC Name |

N-(4-fluorophenyl)-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19FN2O2/c1-23-17-8-2-13(3-9-17)14-10-11-21(12-14)18(22)20-16-6-4-15(19)5-7-16/h2-9,14H,10-12H2,1H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCRKLCUBFAMYKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2CCN(C2)C(=O)NC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,4-diketones or 1,4-diamines.

Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a fluorinated benzene derivative.

Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a similar nucleophilic aromatic substitution reaction using a methoxybenzene derivative.

Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the pyrrolidine derivative with an appropriate carboxylic acid derivative, such as an acid chloride or an ester, under suitable reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

Substitution: Halogenated reagents, nucleophiles, or electrophiles under appropriate solvent and temperature conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives

Scientific Research Applications

N-(4-fluorophenyl)-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide has a wide range of scientific research applications, including:

Chemistry: The compound is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

Biology: It is studied for its potential biological activities, such as enzyme inhibition, receptor binding, and antimicrobial properties.

Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound in drug discovery and development.

Industry: It is used in the development of new materials, such as polymers and coatings, and as an intermediate in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes, receptors, or ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The following table summarizes key analogs and their properties:

Key Observations:

- Substituent Effects: Electron-Withdrawing Groups (e.g., -F, -Cl): Enhance thermal stability and metabolic resistance. For example, compound 8e (4-fluorophenyl) has a higher melting point (165°C) compared to non-halogenated analogs . Electron-Donating Groups (e.g., -OCH3): Improve solubility but may reduce binding affinity. Methoxy groups in 4-methoxyphenyl derivatives (e.g., ) could increase hydrophilicity.

- Conformational Flexibility : The pyrrolidine ring’s envelope conformation (observed in related structures ) allows for adaptive binding to biological targets.

A. Chalcone Derivatives () :

- Substitution at the para position with electronegative groups (e.g., -F, -Br) correlates with higher inhibitory activity (e.g., compound 2j: IC50 = 4.7 µM vs. 2p: IC50 = 70.79 µM with -OCH3) .

- Methoxy groups reduce potency due to decreased electronegativity, suggesting that the 4-methoxyphenyl group in the target compound might require optimization for activity.

B. Pyrrolidine Carboxamides () :

Crystallographic and Computational Insights

- Crystal Packing : Hydrogen bonding (N–H⋯O) and π-π stacking (e.g., coumarin in 8e) dominate the crystal structures of analogs, as refined using SHELX software .

- Molecular Modeling : The 4-fluorophenyl and 4-methoxyphenyl groups in the target compound are predicted to engage in hydrophobic and van der Waals interactions, respectively, based on similar derivatives .

Biological Activity

N-(4-fluorophenyl)-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a pyrrolidine ring with substituents that include a 4-fluorophenyl group and a 4-methoxyphenyl group, along with a carboxamide functional group. The general structure can be represented as follows:

Synthesis Route

The synthesis typically involves the following steps:

- Formation of an Intermediate : Reaction between 4-fluoroaniline and 4-methoxybenzaldehyde to form a Schiff base.

- Cyclization : The Schiff base undergoes cyclization with pyrrolidine.

- Acylation : The final product is obtained through acylation.

This multi-step process often utilizes solvents like ethanol and catalysts such as acetic acid to enhance yield and purity.

Pharmacological Properties

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Studies have shown that derivatives of pyrrolidine compounds can demonstrate significant antimicrobial properties. For instance, related compounds have been tested against bacteria such as Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentration (MIC) values indicating potent activity .

- Anticancer Potential : There is ongoing research into the anticancer properties of pyrrolidine derivatives. Compounds structurally similar to this compound have shown promise in inhibiting cancer cell proliferation in vitro.

The mechanism through which this compound exerts its effects involves interaction with specific biological targets, such as enzymes or receptors. The binding affinity and subsequent modulation of these targets lead to various physiological effects, which may include:

- Inhibition of enzyme activity associated with disease pathways.

- Alteration of receptor signaling pathways that regulate cell growth and apoptosis.

Study 1: Antimicrobial Efficacy

A study evaluating the antimicrobial efficacy of various pyrrolidine derivatives found that compounds similar to this compound exhibited MIC values ranging from 3.12 to 12.5 µg/mL against Staphylococcus aureus, suggesting significant potential for development into therapeutic agents .

Study 2: Anticancer Activity

Another investigation focused on the anticancer properties of pyrrole-based compounds, revealing that certain derivatives could inhibit tumor growth in preclinical models. These findings suggest that this compound may similarly possess anticancer activity due to its structural characteristics.

Comparative Analysis of Related Compounds

| Compound Name | Structure | Biological Activity | MIC (µg/mL) |

|---|---|---|---|

| This compound | Structure | Antimicrobial, Anticancer | 3.12 - 12.5 |

| N-(4-chlorophenyl)-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide | Structure | Antimicrobial | 2 - 10 |

| N-(2-nitrophenyl)-4-(1H-pyrrol-1-yl)benzamide | Structure | Antibacterial | 3.125 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.